molecular formula C19H20N4O2S B3731383 2,4,6-trimethyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide

2,4,6-trimethyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide

Cat. No. B3731383
M. Wt: 368.5 g/mol
InChI Key: ASJMONGBOZJUKQ-CIAFOILYSA-N
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Description

The compound “2,4,6-trimethyl-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide” is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and studied for its potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of this compound involves coupling of hydrazine with pyrazole derivatives . The structures of the synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrazole ring coupled with a hydrazine group. The pyrazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .


Chemical Reactions Analysis

The compound has been evaluated for its in vitro antileishmanial and in vivo antimalarial activities . It has shown significant activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

properties

IUPAC Name

2,4,6-trimethyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-9-14(2)19(15(3)10-13)26(24,25)23-21-12-17-11-20-22-18(17)16-7-5-4-6-8-16/h4-12,23H,1-3H3,(H,20,22)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJMONGBOZJUKQ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide
Reactant of Route 2
2,4,6-trimethyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide
Reactant of Route 3
2,4,6-trimethyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide
Reactant of Route 4
2,4,6-trimethyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide
Reactant of Route 5
2,4,6-trimethyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide
Reactant of Route 6
Reactant of Route 6
2,4,6-trimethyl-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide

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